molecular formula C21H20N2O3S2 B2684888 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954820-02-1

7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

Cat. No.: B2684888
CAS No.: 954820-02-1
M. Wt: 412.52
InChI Key: RDXKEEFIVLWQJS-UHFFFAOYSA-N
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Description

The compound “7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide” belongs to a class of compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications, including antimicrobial, anticancer, antioxidant, analgesic, antibacterial, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The solid formed is then filtered off, dried, and recrystallized from an appropriate solvent .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They are used as starting materials for the synthesis of a variety of heterocyclic compounds of physiological importance .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from certain core structures, similar to the compound , for potential therapeutic uses. For example, compounds with similar structures have been synthesized for their anti-inflammatory and analgesic properties, showing significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and displaying analgesic and anti-inflammatory activities in experimental models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antiviral Activities : Thiazole derivatives have been synthesized and evaluated for their anticancer and antiviral activities. Certain derivatives showed significant antimitotic activity against leukemia cell lines and promising effects against viruses like EBV, Herpes simplex, Varicella zoster, and Hepatitis C virus (Lozynskyi et al., 2016).

Cytotoxicity Studies : The synthesis and characterization of compounds, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been conducted, with some compounds screened for in vitro cytotoxic activity against cancer cell lines, indicating potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Studies : Research into fluoroquinolone-based thiazolidinones and other related compounds has demonstrated antimicrobial properties against various bacteria and fungi, highlighting the potential for developing new antibiotics (Patel & Patel, 2010).

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their ability to inhibit various biological processes. For instance, some thiazole derivatives have been found to exhibit high cytotoxicity against the MCF-7 cell line . They also show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Thiazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design, synthesis, and development of new thiazole derivatives with enhanced therapeutic potential. Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds .

Properties

IUPAC Name

7-(4-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-12-3-7-14(8-4-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-5-9-15(26-2)10-6-13/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKEEFIVLWQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC=C(C=C4)OC)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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